molecular formula C6H8BrNO2 B8026999 3-Bromo-2-methoxypyridine hydrate CAS No. 1881332-55-3

3-Bromo-2-methoxypyridine hydrate

Cat. No.: B8026999
CAS No.: 1881332-55-3
M. Wt: 206.04 g/mol
InChI Key: IJKRGMILJOAACZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypyridine hydrate is an organic compound with the molecular formula C6H8BrNO2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by a bromine atom and a methoxy group, respectively. This compound is often used in organic synthesis and various chemical reactions due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-2-methoxypyridine hydrate typically involves a multi-step synthesis process. One common method starts with the bromination of 3-hydroxypyridine to form 2-bromo-3-hydroxypyridine. This intermediate is then methylated to produce 2-bromo-3-methoxypyridine . The reaction conditions for these steps include:

    Bromination: An aqueous solution of sodium hydroxide is cooled to -10 to 0°C, and liquid bromine is added dropwise. The temperature is maintained at 10-15°C during the reaction.

    Methylation: The 2-bromo-3-hydroxypyridine is dissolved in an aqueous solution of sodium hydroxide, and then methyl iodide is added.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxypyridine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-2-methoxypyridine derivatives, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

3-Bromo-2-methoxypyridine hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxypyridine hydrate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methoxypyridine hydrate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications and research studies .

Properties

IUPAC Name

3-bromo-2-methoxypyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.H2O/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKRGMILJOAACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)Br.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881332-55-3
Record name Pyridine, 3-bromo-2-methoxy-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881332-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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